N-dodecyl-2-(3-methylphenoxy)acetamide
Description
N-Dodecyl-2-(3-methylphenoxy)acetamide is a synthetic acetamide derivative characterized by a dodecyl (C12) alkyl chain attached to the nitrogen atom and a 3-methylphenoxy group at the α-carbon of the acetamide backbone. Its amphiphilic nature, conferred by the hydrophobic dodecyl chain and polar acetamide-phenoxy moieties, may enhance membrane interactions in biological systems or surface-active properties in industrial formulations.
Properties
Molecular Formula |
C21H35NO2 |
|---|---|
Molecular Weight |
333.5 g/mol |
IUPAC Name |
N-dodecyl-2-(3-methylphenoxy)acetamide |
InChI |
InChI=1S/C21H35NO2/c1-3-4-5-6-7-8-9-10-11-12-16-22-21(23)18-24-20-15-13-14-19(2)17-20/h13-15,17H,3-12,16,18H2,1-2H3,(H,22,23) |
InChI Key |
MKFHDUBEYFUIAI-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCNC(=O)COC1=CC=CC(=C1)C |
Canonical SMILES |
CCCCCCCCCCCCNC(=O)COC1=CC=CC(=C1)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Alkyl Chain Length Variations: C12cmpCl, C14cmpCl, and C16cmpCl
Compounds with varying alkyl chain lengths, such as N-dodecyl-2-(pyridin-1-ium)acetamide chloride (C12cmpCl) , N-tetradecyl-2-(pyridin-1-ium)acetamide chloride (C14cmpCl) , and N-hexadecyl-2-(pyridin-1-ium)acetamide chloride (C16cmpCl) , demonstrate the impact of chain length on antimicrobial efficacy. Studies on poultry house disinfectants revealed that longer alkyl chains (C14 and C16) enhance bactericidal activity due to improved membrane disruption, while C12cmpCl balances solubility and potency .
Table 1: Alkyl Chain Length vs. Antimicrobial Activity
Phenoxy Substituent Modifications: NAPMA vs. Target Compound
N-[2-(4-Acetyl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide (NAPMA) shares the 3-methylphenoxy group but incorporates a piperazinyl-phenyl moiety instead of a dodecyl chain. NAPMA inhibits osteoclast differentiation by downregulating c-Fos, NFATc1, and DC-STAMP, making it a candidate for osteoporosis treatment . In contrast, the dodecyl chain in the target compound likely directs its activity toward microbial membranes rather than intracellular signaling pathways.
Key Functional Differences :
Heterocyclic vs. Phenoxy Moieties: Thienyl Acetamides
N-(3-Acetyl-2-thienyl)acetamides replace the phenoxy group with a thienyl ring. These compounds serve as intermediates for synthesizing heterocyclic systems (e.g., via Gewald reactions) . Unlike phenoxy-acetamides, thienyl derivatives exhibit strong electronic delocalization, which may enhance their utility in optoelectronic materials rather than biological applications .
Table 2: Substituent-Driven Application Divergence
| Compound Type | Key Substituent | Primary Application | Mechanism |
|---|---|---|---|
| N-Dodecyl-phenoxy | 3-Methylphenoxy | Antimicrobial (hypothesized) | Membrane disruption |
| Chloro-acetamides | Cl, methoxymethyl | Herbicides | Enzyme inhibition |
| Thienyl-acetamides | 3-Acetylthienyl | Synthetic intermediates | Electronic/material synthesis |
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